molecular formula C9H6O5 B2567734 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid CAS No. 1058164-93-4

4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2567734
CAS No.: 1058164-93-4
M. Wt: 194.142
InChI Key: BFGFSRHSSGWAFO-UHFFFAOYSA-N
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Description

4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid (CAS 1058164-93-4) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features both a formyl and a carboxylic acid functional group on a 1,3-benzodioxole core, a privileged structure in drug discovery known for its diverse biological activities . This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly through the formation of amide bonds . Researchers are increasingly exploring benzodioxole-based compounds for their potential to inhibit enzymes like α-amylase . Such inhibitors are a key therapeutic avenue for managing type 2 diabetes, as they can help regulate blood sugar levels by preventing the breakdown of complex carbohydrates . The 1,3-benzodioxole core is naturally occurring and has been utilized in the development of compounds with a range of biological activities, including antidiabetic, antimicrobial, and anticancer properties . As a key synthetic intermediate, this compound is for research and further chemical processing in a laboratory setting only. It is supplied with a specified purity level and must be handled by qualified personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-formyl-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-3-6-5(9(11)12)1-2-7-8(6)14-4-13-7/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGFSRHSSGWAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the formylation of 1,3-benzodioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where 1,3-benzodioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives, including 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid, as alpha-amylase inhibitors. Alpha-amylase plays a critical role in carbohydrate metabolism by breaking down starches into sugars. Inhibition of this enzyme can help manage blood sugar levels, making these compounds valuable in diabetes treatment.

A study synthesized several benzodioxole carboxamide derivatives and evaluated their efficacy against alpha-amylase. The compound IIc, related to this compound, showed significant inhibition with an IC50 value of 0.68 µM while displaying minimal cytotoxicity towards normal cell lines (IC50 > 150 µM). Furthermore, in vivo tests indicated that this compound significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The structural features of benzodioxoles have been leveraged to develop anticancer agents. The inhibition of enzymes such as EZH2 (Enhancer of Zeste Homolog 2) is crucial in the treatment of cancers characterized by somatic mutations that lead to hyperactivity of this enzyme. Compounds derived from benzodioxoles have been reported to inhibit EZH2 activity effectively, thus suppressing the growth of cancer cells harboring these mutations .

In vitro studies demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . These findings underscore the importance of further research into the mechanisms through which these compounds exert their anticancer effects.

Antimicrobial Properties

The antimicrobial activity of benzodioxole derivatives has also been a focus of research. Compounds containing the benzodioxole structure have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, triazole-containing compounds based on benzodioxoles exhibited moderate antibacterial potency against both wild-type and resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications to the benzodioxole core can lead to enhanced biological activity or selectivity towards specific targets.

Modification Effect
Alkyl substitutionsIncreased lipophilicity and cellular uptake
Hydroxyl groupsEnhanced interaction with target enzymes
Carboxylic acid groupsImproved solubility and bioavailability

Antidiabetic Research

In a controlled study involving streptozotocin-induced diabetic mice, the administration of compound IIc resulted in a statistically significant reduction in blood glucose levels compared to the control group. This study not only validated the antidiabetic potential but also emphasized the safety profile of this compound when tested against normal cells .

Anticancer Efficacy

A recent investigation into EZH2 inhibitors revealed that certain benzodioxole derivatives could selectively inhibit cancer cell proliferation associated with EZH2 hyperactivity. In xenograft models, these compounds demonstrated a marked reduction in tumor growth compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The formyl group at position 4 introduces strong electron-withdrawing character, which may alter acidity (pKa) of the carboxylic acid compared to piperonylic acid. In contrast, methyl or halogen substituents (e.g., Br, F) modify electronic density and steric hindrance .
  • Solubility : Piperonylic acid is highly soluble in DMSO (331.07 mM) , while halogenated derivatives like the difluoro analog may exhibit lower solubility due to increased molecular weight and polarity .
  • Thermal Stability : The difluoro derivative has a high melting point (178°C) , suggesting strong intermolecular interactions, whereas methyl-substituted analogs may display lower thermal stability.

Piperonylic Acid (Baseline Comparison)

Piperonylic acid is a well-characterized P450 inhibitor, selectively inactivating CYP73A subfamilies due to its structural mimicry of trans-cinnamic acid . It is utilized in metabolic studies and as a building block for metal-organic frameworks (e.g., Zn(II)/Cd(II) coordination dimers) .

Halogenated Derivatives

  • 6-Bromo analog : Used in synthesizing anti-tumor agents (e.g., ferrocenyl-podophyllotoxin analogs) due to bromine’s role in enhancing electrophilic reactivity .

Methyl and Formyl Derivatives

  • 4-Methyl analog : The methyl group enhances lipophilicity, making it suitable for pharmacokinetic optimization in drug candidates .
  • 4-Formyl analog : The formyl group enables conjugation reactions (e.g., with amines to form Schiff bases), expanding utility in prodrug design or targeted delivery systems.

Biological Activity

4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid, a compound belonging to the benzodioxole family, has garnered attention due to its potential biological activities. This article explores its antimicrobial, antioxidant, and antidiabetic properties, alongside its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of both formyl and carboxylic acid functional groups, which significantly influence its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity plays a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The mechanism likely involves the donation of hydrogen atoms or electrons to reactive species, thereby neutralizing them .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of derivatives related to this compound. For instance, certain derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vivo experiments demonstrated that these compounds could effectively lower blood glucose levels in diabetic mice models . The IC50 values for α-amylase inhibition were reported as low as 0.68 µM for specific derivatives, indicating a strong potential for developing antidiabetic medications .

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets. For example:

  • Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity : Primarily through the scavenging of free radicals and modulation of oxidative stress pathways.
  • Antidiabetic Activity : Involves inhibition of carbohydrate-digesting enzymes like α-amylase, which reduces glucose absorption in the intestine .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological ActivityIC50 Value
This compoundStructureAntimicrobial, AntioxidantN/A
Piperonylic AcidSimilar structure without formyl groupModerate AntimicrobialN/A
AcarboseCarbohydrate-based inhibitorStrong α-amylase Inhibitor2.593 µM

Study on Antimicrobial Efficacy

A study published in PMC reported the synthesis and evaluation of benzodioxol derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxic effects on normal cell lines .

Investigation of Antidiabetic Properties

In another investigation involving streptozotocin-induced diabetic mice, a derivative of 4-Formyl-2H-1,3-benzodioxole was administered over several doses. The results showed a substantial reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to controls, highlighting the compound's potential for managing diabetes .

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